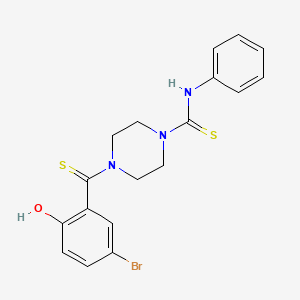
4-(5-bromo-2-hydroxyphenylcarbonothioyl)-N-phenylpiperazine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a bromophenol, a piperazine, and a carbothioamide group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions. For instance, a related compound, 2-(5-Bromo-2-Hydroxy-Phenyl)-Thiazolidine-4-Carboxylic Acid, has been synthesized through a series of reactions involving the coupling of bromophenols with thiazolidine carboxylic acids .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The bromophenol group would likely contribute to the polarity of the molecule, while the piperazine ring could add conformational flexibility .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive groups. For example, the bromine atom in the bromophenol group could be displaced in a nucleophilic substitution reaction . Additionally, the carbothioamide group could potentially undergo hydrolysis or reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure and the arrangement of its functional groups. For example, the presence of a bromophenol group could make the compound relatively polar, which could influence its solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Structural Characterization
Compounds with similar structural features are often synthesized as intermediates in the preparation of biologically active compounds. For example, bromo-substituted phenyl carbothioamides have been synthesized as intermediates in various chemical reactions, with their structures confirmed through methods like MS and NMR (Wang et al., 2016). Another study focused on the crystal structure analysis of a compound containing a carbothioamide group, highlighting the importance of intermolecular interactions in the crystal packing (Kumara et al., 2017).
Antimicrobial and Antifungal Activities
Several studies have synthesized and evaluated the antimicrobial and antifungal activities of carbothioamide derivatives. For instance, a series of novel pyrazole-carbothioamide derivatives exhibited significant antimicrobial activity against various bacteria and fungi, suggesting their potential as antimicrobial agents (Chate et al., 2012). Another research synthesized 1,2,4-triazole derivatives containing a carbothioamide moiety, which showed high activity against Mycobacterium smegmatis, indicating their potential in antimicrobial therapy (Yolal et al., 2012).
Antidepressant Activity
Compounds similar to 4-(5-bromo-2-hydroxyphenylcarbonothioyl)-N-phenylpiperazine-1-carbothioamide have also been explored for their potential antidepressant activity. A study synthesized phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides and evaluated their antidepressant activity, with some derivatives showing promising results in reducing immobility time in animal models (Mathew et al., 2014).
Corrosion Inhibition
Carbothioamide derivatives have been investigated as corrosion inhibitors. A study on 8-hydroxyquinoline analogs containing carbothioamide groups demonstrated their effectiveness in inhibiting steel corrosion in acidic environments, showing the potential application of similar compounds in materials science (About et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
4-(5-bromo-2-hydroxybenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3OS2/c19-13-6-7-16(23)15(12-13)17(24)21-8-10-22(11-9-21)18(25)20-14-4-2-1-3-5-14/h1-7,12,23H,8-11H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARWFVDKHVPZFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=S)C2=C(C=CC(=C2)Br)O)C(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-8-((2,5-dimethoxyphenyl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2926813.png)
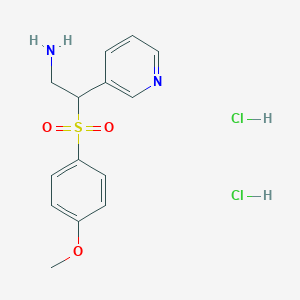
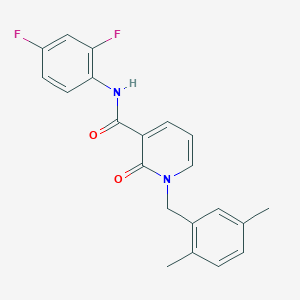
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide](/img/no-structure.png)
![N-[4-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]phenyl]-N-methylpyridine-4-carboxamide](/img/structure/B2926819.png)
![N-[3-(methylsulfanyl)phenyl]-2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2926820.png)
![[3-Fluoro-5-(morpholin-4-yl)phenyl]methanol](/img/structure/B2926822.png)

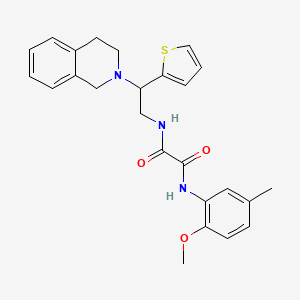
![2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2926825.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2926826.png)
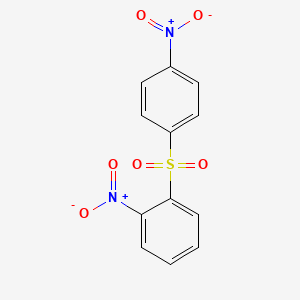
![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone](/img/structure/B2926830.png)
